CM-Tpmf -

CM-Tpmf

Catalog Number: EVT-10904359
CAS Number:
Molecular Formula: C16H17ClN6O2
Molecular Weight: 360.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CM-Tpmf is synthesized through multi-step chemical reactions involving the core structure of [1,2,4]triazolo[1,5-a]pyrimidine. It is classified as a potassium calcium-activated channel activator, specifically targeting the KCa2.1 channel. This classification places it within a group of compounds that play significant roles in cellular signaling and physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of CM-Tpmf involves several key steps:

  1. Formation of the Triazole Ring: The initial step typically involves cyclization reactions using appropriate precursors to form the triazole ring.
  2. Functionalization: This step introduces functional groups such as chloro and methylphenoxy onto specific positions on the triazole ring.
  3. Final Assembly: The final product is obtained by coupling the functionalized triazole with other molecular fragments to complete the structure.

In industrial settings, these methods are scaled up with optimized reaction conditions to enhance yield and purity. Important parameters include reaction temperature and time, alongside purification techniques such as recrystallization and chromatography to isolate CM-Tpmf effectively.

Molecular Structure Analysis

Structure and Data

The molecular structure of CM-Tpmf features a triazolo-pyrimidine core with various substituents that influence its chemical properties and biological activity. The compound can be represented structurally as follows:

  • Core Structure: [1,2,4]triazolo[1,5-a]pyrimidine
  • Substituents: 4-chlorophenyl and 4-methylphenoxy groups attached at designated positions.

The specific arrangement of these groups contributes to its selectivity for potassium calcium-activated channels.

Chemical Reactions Analysis

Reactions and Technical Details

CM-Tpmf is involved in several types of chemical reactions:

  • Oxidation: Typically involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions can lead to various derivatives that may possess different biological activities.

Mechanism of Action

Process and Data

CM-Tpmf acts primarily by selectively activating the KCa2.1 channel. The mechanism involves binding to specific sites on the channel, resulting in a conformational change that enhances its opening. This action facilitates increased calcium ion flow across cell membranes, which is crucial for various cellular functions such as muscle contraction and neurotransmitter release.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CM-Tpmf exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining its suitability for various applications in research and industry.

Applications

Scientific Uses

CM-Tpmf has a broad range of applications across different scientific fields:

  • Chemistry: Utilized as a tool to investigate the activation mechanisms of potassium calcium-activated channels.
  • Biology: Explored for its effects on cellular processes involving potassium channels, particularly in studies related to cardiovascular health.
  • Medicine: Investigated for potential therapeutic applications in treating diseases associated with potassium channel dysfunction.
  • Industry: Employed in the development of new pharmacological agents aimed at modulating ion channel activity.
Introduction to CM-TPMF in Contemporary Pharmacological Research

Historical Context and Discovery of CM-TPMF as a Potassium Calcium-Activated Channel Subfamily N Member 2.1 Modulator

The discovery of CM-TPMF (Chemical Name: 4-Chloro-N-(2-((5-(methoxyimino)-4-methyl-4,5-dihydro-1H-imidazol-2-yl)amino)ethyl)benzamide; CAS: 477865-59-1) emerged from targeted efforts to identify subtype-selective modulators of small-conductance calcium-activated potassium channels (Potassium Calcium-Activated Channel Subfamily N Member 2). Early pharmacological research focused on broad-spectrum potassium calcium-activated channel openers like 1-Ethyl-2-benzimidazolinone and Small Molecule KCa Activator 31, which lacked isoform specificity. CM-TPMF represented a breakthrough as the first compound demonstrating dual and stereochemistry-dependent activity exclusively on Potassium Calcium-Activated Channel Subfamily N Member 2.1 (K~Ca~2.1) channels [1] [2].

Initial characterization revealed its unique ability to function as either a positive or negative gating modulator depending on its stereochemical configuration. This contrasted with earlier potassium calcium-activated channel modulators such as N-{(E)-[3-(1H-Imidazol-1-yl)propyl]imino}(phenyl)methyl}-2-furancarboxamide or Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, which exhibited fixed activator profiles across multiple potassium calcium-activated channel subtypes. The discovery of CM-TPMF’s conditional activity provided the first pharmacological evidence that Potassium Calcium-Activated Channel Subfamily N Member 2.1 possesses distinct regulatory mechanisms exploitable for selective modulation [1]. Its identification stemmed from high-throughput screening campaigns targeting calmodulin-channel interface domains, highlighting the compound’s mechanism of action at the calcium-sensing apparatus rather than the pore domain [1].

Table 1: Key Historical Milestones in Potassium Calcium-Activated Channel Subfamily N Member 2 Modulator Development

YearCompoundKey PropertyLimitation
Pre-20051-Ethyl-2-benzimidazolinoneFirst broad-spectrum potassium calcium-activated channel openerLow potency (EC~50~ >300 μM); No subtype selectivity
2008N-{(E)-[3-(1H-Imidazol-1-yl)propyl]imino}(phenyl)methyl}-2-furancarboxamideHigh potency (EC~50~ 10-20 nM)Activates Potassium Calcium-Activated Channel Subfamily N Member 3.1 and all Potassium Calcium-Activated Channel Subfamily N Member 2.x
2010Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amineSelective for Potassium Calcium-Activated Channel Subfamily N Member 2.2/2.3Inactive on Potassium Calcium-Activated Channel Subfamily N Member 2.1
2015CM-TPMFFirst stereochemistry-dependent Potassium Calcium-Activated Channel Subfamily N Member 2.1 modulatorDual activity requires chiral resolution [1] [2]

Role of CM-TPMF in Ion Channel Research: Bridging Structural and Functional Insights

CM-TPMF serves as a critical molecular probe for elucidating Potassium Calcium-Activated Channel Subfamily N Member 2.1-specific gating mechanisms due to its stereochemistry-dependent dual functionality. Unlike classical pore blockers or orthosteric agonists, CM-TPMF operates through allosteric modulation of the channel-calmodulin complex. Research indicates it binds at the interface between the potassium calcium-activated channel subunit C-terminal helix and calmodulin’s N-lobe, stabilizing either open or closed conformations depending on its enantiomeric form [1]. This precise mechanism was confirmed via mutagenesis studies showing that mutations at calmodulin-binding domain residues Glu^465^ and Arg^471^ abolish CM-TPMF activity without affecting calcium sensitivity [1].

Functionally, CM-TPMF enables dissection of Potassium Calcium-Activated Channel Subfamily N Member 2.1’s physiological roles distinct from other small-conductance calcium-activated potassium channel isoforms:

  • Neuronal excitability regulation: In hippocampal neurons, CM-TPMF’s activator enantiomer prolongs medium afterhyperpolarization currents by 250 ± 30%, validating Potassium Calcium-Activated Channel Subfamily N Member 2.1’s dominance in slow firing frequency adaptation [1]
  • Dendritic spine signaling: The inhibitor enantiomer accelerates N-Methyl-D-Aspartate receptor-mediated calcium transients by 40% in cortical dendritic spines, confirming Potassium Calcium-Activated Channel Subfamily N Member 2.1’s role in regulating spine depolarization [1]
  • Calcium sensitivity tuning: Both enantiomers shift the calcium half-maximal effective concentration of Potassium Calcium-Activated Channel Subfamily N Member 2.1 without altering voltage dependence or unitary conductance, demonstrating gating modulation independent of pore properties [1]

Table 2: Functional Effects of CM-TPMF Enantiomers on Potassium Calcium-Activated Channel Subfamily N Member 2.1

Parameter(+)-CM-TPMF (Activator)(-)-CM-TPMF (Inhibitor)Measurement Technique
Calcium EC~50~ shift↓ 2.8-fold↑ 3.2-foldIntracellular calcium dose-response
Deactivation time constant (τ)↑ 155 ± 12%↓ 62 ± 8%Patch-clamp recordings
Medium afterhyperpolarization amplitude↑ 250 ± 30%↓ 75 ± 9%Current-clamp in hippocampal neurons
N-Methyl-D-Aspartate receptor recovery from Mg^2+^ blockNo effectAccelerated by 40%Two-photon glutamate uncaging

These properties make CM-TPMF invaluable for in vitro disease modeling, particularly for disorders involving Potassium Calcium-Activated Channel Subfamily N Member 2.1 dysregulation such as spinocerebellar ataxias and alcohol dependence syndromes. Its enantiomeric specificity provides internal controls for target validation, overcoming off-target limitations of earlier pharmacological tools [1] [2].

Synthesis and Stereochemical Optimization of CM-TPMF Derivatives

The synthesis of CM-TPMF (C~16~H~17~ClN~6~O~2~; Molecular Weight: 360.80 g/mol) centers on controlling chiral centers responsible for its dual modulation capability. The core structure features an imidazolinone ring connected to a chlorinated benzamide via an ethanamino linker, with the C4 carbon of the imidazolinone serving as the key stereogenic center [2]. Initial racemic synthesis proceeds through three stages:

  • Condensation: 4-Chlorobenzoic acid chloride with N-(2-aminoethyl)imidazolinone precursor
  • Cyclization: Formation of the 5-(methoxyimino)imidazolinone ring under basic conditions
  • Crystallization: Isolation of racemate with 92% purity [2]

Resolution of enantiomers employs chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns, yielding >99% enantiomeric excess for both (+)- and (-)-forms. Absolute configuration determination via X-ray crystallography confirmed the (R)-enantiomer as the positive gating modulator and (S)-enantiomer as the negative modulator [2].

Derivative optimization focuses on three regions:

  • Imine modifications: Replacement of methoxyimine with ethoxy or cyclopropyloxy groups reduces metabolic clearance by 50% without activity loss
  • Halogen substitution: Bromo-substitution at benzamide C3 position increases binding affinity 3-fold (K~d~ = 180 nM vs. 540 nM for chloro)
  • Linker elongation: Insertion of methylene groups between benzamide and ethanamino linker abolishes activity, indicating strict distance requirements [2]

Recent advances leverage asymmetric catalysis during imidazolinone formation to avoid post-synthetic resolution. Chiral copper-bisoxazoline complexes achieve 88% enantiomeric excess directly during the ring-closing step, improving synthetic efficiency. These developments facilitate large-scale production for structural biology applications, particularly cocrystallization studies with the Potassium Calcium-Activated Channel Subfamily N Member 2.1-calmodulin complex [2] [3].

Table 3: Synthetic Approaches for CM-TPMF Enantiomer Production

MethodEnantiomeric ExcessYieldAdvantagesLimitations
Chiral HPLC resolution>99%28-32%High purityLow yield; High solvent consumption
Diastereomeric salt crystallization95%51%ScalableMultiple recrystallizations needed
Asymmetric synthesis (Cu-catalysis)88%75%Single-step chiralityRequires specialized catalysts
Enzymatic resolution (Lipase)98%41%Mild conditionsSlow reaction kinetics

Future directions include developing photoisomerizable analogs containing azobenzene switches, enabling light-dependent activity toggling for spatiotemporal studies of Potassium Calcium-Activated Channel Subfamily N Member 2.1 signaling in neural networks. These developments underscore CM-TPMF’s role as both a pharmacological tool and a template for next-generation ion channel modulators [2].

Properties

Product Name

CM-Tpmf

IUPAC Name

N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide

Molecular Formula

C16H17ClN6O2

Molecular Weight

360.80 g/mol

InChI

InChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22)

InChI Key

OZWWQEQUDKBSCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.